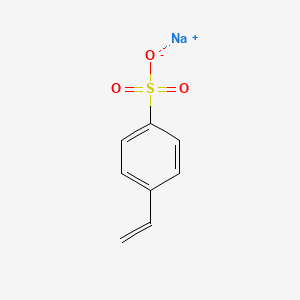

Sodium 4-vinylbenzenesulfonate

Übersicht

Beschreibung

Sodium 4-vinylbenzenesulfonate is a useful research compound. Its molecular formula is C8H7NaO3S and its molecular weight is 206.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is a versatile compound that interacts with various targets. It is primarily used as a starting material to synthesize poly(this compound) via free radical and controlled radical polymerization .

Mode of Action

The compound interacts directly with its targets, leading to various changes. For instance, in the context of Zika virus (ZIKV) replication, PEG-b-PSSNa copolymers, which include this compound, interact directly with viral particles in a zipper-like mechanism, hindering their interaction with the permissive cell .

Biochemical Pathways

The compound affects several biochemical pathways. For example, it is used to synthesize poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) by grafting sodium 4-vinylbenzene sulfonate (SVBS) onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) . This process affects the properties of the resulting membranes, influencing their use in various applications.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The action of this compound leads to molecular and cellular effects. For instance, in the context of ZIKV replication, the interaction of the compound with viral particles hinders their interaction with the permissive cell, thereby inhibiting ZIKV replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degree of grafting and the annealing temperature can affect the properties of PVDF-g-PSVBS membranes synthesized using the compound . It is suggested that the annealing temperature of PVDF-g-PSVBS membranes should be below 60 °C to prepare consistent and homogeneous membranes .

Biochemische Analyse

Biochemical Properties

Sodium 4-vinylbenzenesulfonate plays a significant role in biochemical reactions. It is used as a starting material to synthesize poly(this compound) via free radical and controlled radical polymerization

Cellular Effects

It has been shown to have significant impacts on vascular cell behaviors . For instance, surfaces grafted with this compound significantly increased cell densities of both human umbilical vein endothelial cells and human umbilical vein smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to initiate radical polymerization . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be used to prepare cation exchange membranes, which have been shown to be effective in the membrane capacitive deionization process .

Biologische Aktivität

Sodium 4-vinylbenzenesulfonate (SVBS), also known as sodium p-styrenesulfonate, is a sulfonated aromatic compound with significant applications in various fields, including biochemistry and materials science. This article explores the biological activity of SVBS, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₉NaO₄S

- Molecular Weight : 224.21 g/mol

- CAS Number : 304675-74-9

- Solubility : Highly soluble in water, with solubility reported around 2.11 mg/ml .

- Melting Point : 151-154 °C .

1. Fibrinolytic Activity

Recent studies have highlighted the potential of SVBS in enhancing fibrinolytic activity. Fibrinolysis is a crucial physiological process involving the breakdown of fibrin in blood clots. Research indicates that SVBS can act as a potent enhancer of fibrinolytic enzymes, thereby promoting the dissolution of clots.

- Case Study : A study involving a highly potent fibrinolytic serine protease from Streptomyces omiyaensis demonstrated that SVBS significantly increased the enzyme's efficacy compared to standard fibrinolytic agents like plasmin and tissue-type plasminogen activator (t-PA) . The study found that SVBS enhanced the hydrolytic activity towards fibrin and plasminogen substrates.

2. Antimicrobial Properties

SVBS has shown promising antimicrobial activity against various pathogens, making it a candidate for applications in infection control.

- Research Findings : In vitro assays indicated that SVBS exhibited inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its surfactant properties .

3. Cell Culture Applications

In cellular biology, SVBS is utilized as a reactive emulsifier and stabilizer in polymeric systems for cell culture applications.

- Application Insight : Its ability to enhance cell adhesion and proliferation has been documented, particularly in stem cell research where it mimics glycosaminoglycans (GAGs) like heparin . This property is vital for promoting neural differentiation in embryonic stem cells (ESCs), offering therapeutic potential for neurological disorders.

Research Findings Summary

Eigenschaften

IUPAC Name |

sodium;4-ethenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTALRAZSCGSKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044635 | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2695-37-6, 123333-94-8 | |

| Record name | Sodium 4-styrenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-vinylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-vinylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-STYRENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP0V3OG5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sodium 4-vinylbenzenesulfonate?

A1: The molecular formula of this compound is C8H7NaO3S, and its molecular weight is 206.20 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: Researchers commonly use techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) (both 1H and 13C) [, , , , , ], and UV-Vis spectroscopy [, ] to characterize the structure and composition of this compound-containing polymers.

Q3: What makes this compound useful in material science?

A3: this compound is a strong polyelectrolyte, meaning it readily dissolves in water and carries a high charge density. This property makes it valuable in applications like:

- Dispersant: It effectively stabilizes suspensions of particles, preventing aggregation [, ].

- Membrane Modification: It improves the hydrophilicity and antifouling properties of membranes [, ].

- Hydrogel Formation: It contributes to the formation of hydrogels with tunable properties, including responsiveness to stimuli like temperature and pH [, , , , , ].

Q4: How does this compound impact the stability of materials?

A4: this compound can both enhance and modify material stability:

- Enhanced Thermal Stability: Incorporation of this compound into nanocomposites has been shown to improve their thermal degradation resistance [].

- Tunable Hydrogel Stability: By adjusting the concentration of this compound within a hydrogel, researchers can control its swelling ratio and response to temperature changes [].

Q5: What are some specific applications of this compound in different fields?

A5:

- Water Treatment: Copolymers containing this compound act as effective antisludging agents in reverse osmosis membrane water treatment, preventing the buildup of scale [].

- Pigment Printing: It serves as a component in binders for pigment printing on fabrics, enhancing properties like rubbing fastness and washing fastness [].

- Oil Recovery: Amphiphilic polymers incorporating this compound show potential in enhanced oil recovery due to their viscosifying and emulsifying properties [].

Q6: How is this compound typically polymerized?

A6: this compound readily undergoes free radical polymerization, often in aqueous solutions [, , ]. This process can be initiated using various methods, including potassium persulfate/sodium bisulfite redox systems [, ] and UV irradiation [].

Q7: Why is this compound often copolymerized, and what are common comonomers?

A7: Copolymerization allows for the fine-tuning of material properties. Common comonomers include:

- Hydrophobic Monomers: Such as styrene [, ] or butyl acrylate [], to introduce amphiphilic character.

- Hydrophilic Monomers: Like acrylamide [, ] or 2-hydroxyethyl methacrylate [], to modify hydrophilicity and solution behavior.

- Functional Monomers: Like itaconic acid [] or acrylic acid [, ], to introduce specific functionalities like chelation or pH responsiveness.

Q8: Is this compound studied using computational chemistry methods?

A8: Yes, computational studies, like density functional theory (DFT), have been employed to investigate the reactivity of metal complexes with this compound and explain observed differences in reactivity between analogous technetium and rhenium complexes [].

Q9: Are there concerns about the stability of this compound under certain conditions?

A9: While generally stable, this compound can be susceptible to oxidative degradation, especially at elevated temperatures and in the presence of oxidizing agents like those found in fuel cell cathodes [].

Q10: How can the stability of this compound be improved?

A10: Researchers have explored strategies such as:

- Incorporating protective layers: Using a thin fluorinated polymer electrolyte membrane to shield this compound-containing membranes from direct contact with oxidizing catalysts in fuel cells [].

- Optimizing polymerization conditions: Carefully controlling polymerization parameters to achieve desired molecular weights and compositions that might offer improved stability [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.